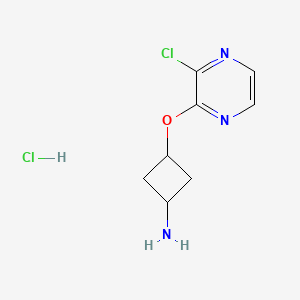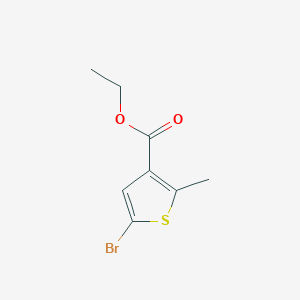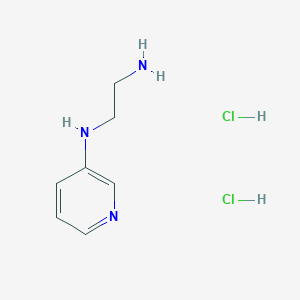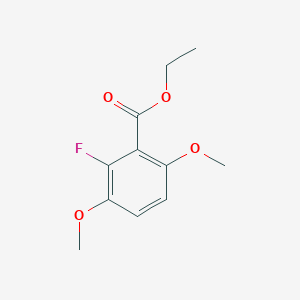
2-Bromo-9-n-octil-9H-carbazol
Descripción general
Descripción
“2-Bromo-9-octyl-9H-carbazole” is a derivative of 9H-carbazole. It has a molecular formula of C20H24BrN . This compound is a mono-brominated derivative of 9H-carbazole at the 2-position . It has been used for further synthesis of semiconducting small molecules and polymers in applications such as OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-9-octyl-9H-carbazole” consists of a bromo and amine functional group at the 2-position of the 9H-carbazole . The average mass of the molecule is 358.315 Da and the monoisotopic mass is 357.109192 Da .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Aplicaciones Científicas De Investigación
Diodos Orgánicos Emisores de Luz (OLED)
2-Bromo-9-n-octil-9H-carbazol: se utiliza en la síntesis de pequeñas moléculas y polímeros semiconductores para aplicaciones OLED . Sus grupos funcionales bromo y amina lo convierten en un candidato adecuado para la electropolymerización, lo que lleva a materiales con alta movilidad de portadores de carga y excelentes propiedades optoelectrónicas.
Dispositivos Fotovoltaicos
Este compuesto sirve como precursor para materiales utilizados en células solares sensibilizadas con colorante, células solares de polímero y células solares de perovskita . Sus propiedades estructurales permiten una conversión de energía eficiente, lo que lo hace valioso en el campo de las energías renovables.
Transistores Electroquímicos
Debido a su alta movilidad de portadores de carga y estabilidad morfológica, los derivados de This compound son candidatos potenciales para su uso en nanodispositivos y transistores electroquímicos . Estas aplicaciones se benefician de la capacidad del material para conducir la electricidad y mantener la estabilidad en diversas condiciones.
Baterías Recargables
Los derivados del compuesto exhiben propiedades que conducen al desarrollo de materiales para baterías recargables . Se pueden electropolymerizar para formar polímeros conductores que son estables y eficientes para el almacenamiento de energía.
Inhibición de la Corrosión
Los derivados del carbazol, incluido el This compound, se han explorado por su uso en la inhibición de la corrosión . Estos materiales pueden proporcionar recubrimientos protectores que evitan la degradación de los metales, extendiendo la vida útil de diversos componentes industriales.
Biosensores
La electropolymerización de los derivados del carbazol conduce a materiales que se pueden utilizar en biosensores . Estos sensores pueden detectar moléculas biológicas y tienen aplicaciones en el diagnóstico médico y la monitorización ambiental.
Dispositivos Electroluminiscentes
El compuesto está involucrado en la síntesis de materiales para dispositivos electroluminiscentes . Estos dispositivos emiten luz en respuesta a una corriente eléctrica y se utilizan en una amplia gama de tecnologías de visualización.
Transistores de Efecto de Campo
This compound: también es significativo en la síntesis de materiales para transistores de efecto de campo (FET) . Los FET son un componente esencial en los dispositivos electrónicos, y los materiales derivados de este compuesto pueden mejorar su rendimiento y durabilidad.
Mecanismo De Acción
Target of Action
It is known that carbazole derivatives have been used in the synthesis of semiconducting small molecules and polymers , suggesting that the compound may interact with specific targets within these systems.
Mode of Action
Carbazole derivatives are known to engage in π–π interactions , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Given its use in the synthesis of semiconducting small molecules and polymers , it may be involved in pathways related to these processes.
Result of Action
Its role in the synthesis of semiconducting small molecules and polymers suggests that it may have significant effects at the molecular level.
Action Environment
It is known that carbazole derivatives can be influenced by environmental conditions .
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-9H-carbazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Carbazole-based compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, the future directions of “2-Bromo-9-octyl-9H-carbazole” could be in these areas.
Análisis Bioquímico
Biochemical Properties
2-Bromo-9-octyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The bromine atom in 2-Bromo-9-octyl-9H-carbazole enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, the octyl chain facilitates its incorporation into lipid membranes, affecting membrane-associated proteins and signaling pathways .
Cellular Effects
The effects of 2-Bromo-9-octyl-9H-carbazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the p53 protein, a key regulator of cell cycle and apoptosis. By modulating the activity of p53, 2-Bromo-9-octyl-9H-carbazole can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Bromo-9-octyl-9H-carbazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome P450, leading to inhibition or activation of their catalytic functions. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for these enzymes . Additionally, 2-Bromo-9-octyl-9H-carbazole can interact with DNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9-octyl-9H-carbazole have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Bromo-9-octyl-9H-carbazole can induce sustained changes in cellular function, including prolonged activation of apoptotic pathways and alterations in metabolic processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-9-octyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity. At higher doses, 2-Bromo-9-octyl-9H-carbazole can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Bromo-9-octyl-9H-carbazole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation, leading to the formation of various metabolites that can further interact with cellular components. These metabolic processes can influence the overall bioavailability and efficacy of 2-Bromo-9-octyl-9H-carbazole in biological systems .
Transport and Distribution
Within cells and tissues, 2-Bromo-9-octyl-9H-carbazole is transported and distributed through interactions with lipid membranes and transport proteins. The octyl chain facilitates its incorporation into lipid bilayers, allowing for efficient distribution across cellular compartments. Additionally, specific transporters and binding proteins may play a role in its intracellular localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Bromo-9-octyl-9H-carbazole is influenced by its chemical structure and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals may further direct 2-Bromo-9-octyl-9H-carbazole to specific subcellular compartments, enhancing its functional specificity .
Propiedades
IUPAC Name |
2-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOUQHQDDYJWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356465-23-0 | |
| Record name | 2-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)





![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)


